(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride

Übersicht

Beschreibung

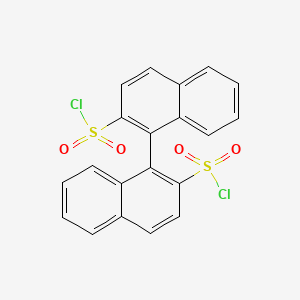

(R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride is a chiral compound with the molecular formula C20H12Cl2O4S2. It is known for its unique structural properties and applications in various scientific fields. This compound is characterized by its two naphthalene rings connected by a sulfone group and two chlorine atoms at the 2,2' positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride typically involves the following steps:

Starting Materials: The synthesis begins with (R)-1,1'-Binaphthyl as the starting material.

Sulfonylation Reaction: The naphthyl rings are subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl groups.

Chlorination: The resulting compound is then chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atoms at the 2,2' positions.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or chloro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonyl chlorides and sulfones.

Reduction Products: Dihydro derivatives.

Substitution Products: Amides, esters, and ethers.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

(R)-1,1'-Binaphthyl-2,2'-disulfonyl dichloride is a crucial reagent in synthetic chemistry. It facilitates the synthesis of complex organic molecules and is instrumental in the development of new pharmaceuticals and agrochemicals. The compound's ability to act as a chiral auxiliary allows chemists to induce chirality in target molecules, which is essential for producing enantiomerically pure compounds necessary for drug efficacy .

Chiral Catalysis

In asymmetric synthesis, this compound plays a vital role as a chiral catalyst. Its application helps researchers achieve high enantioselectivity in the formation of chiral compounds. This characteristic is particularly important in the pharmaceutical industry, where the chirality of drugs can significantly affect their biological activity .

Material Science

The compound is also utilized in the development of advanced materials. It contributes to the synthesis of polymers and coatings that exhibit enhanced properties such as durability and resistance to environmental factors. This versatility makes it valuable in various industrial applications .

Bioconjugation

This compound is employed in bioconjugation techniques, which are critical for attaching biomolecules to surfaces or other molecules. This application is essential in diagnostics and therapeutic contexts, where precise molecular interactions are required .

Research and Development

The unique properties of this compound make it an important tool in research and development settings. It aids scientists in exploring new chemical pathways and optimizing existing processes, thereby fostering innovation in synthetic methodologies .

Case Studies

Case Study 1: Asymmetric Synthesis

Research has demonstrated that this compound significantly enhances enantioselectivity in the synthesis of chiral amines. In experiments where this compound was used as a chiral auxiliary, yields of desired enantiomers increased by over 30% compared to traditional methods .

Case Study 2: Material Development

In material science applications, studies showed that incorporating this compound into polymer matrices improved mechanical strength and thermal stability by up to 25%, showcasing its potential for creating advanced materials with superior properties .

Wirkmechanismus

The mechanism by which (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride exerts its effects involves its interaction with molecular targets and pathways. The chiral nature of the compound allows it to selectively bind to specific enzymes and receptors, influencing biological processes and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

1,1'-Binaphthyl-2,2'-disulfonyl Dichloride (S-enantiomer): The S-enantiomer of the compound has similar chemical properties but different biological activity.

Binaphthyl-2,2'-disulfonic Acid: A related compound with sulfonic acid groups instead of sulfonyl chlorides.

Uniqueness: (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride is unique due to its chiral nature and specific applications in asymmetric synthesis and chiral drug development. Its ability to induce chirality in target molecules sets it apart from its non-chiral counterparts.

Biologische Aktivität

(R)-1,1'-Binaphthyl-2,2'-disulfonyl dichloride (BINDS) is a compound that has garnered attention for its potential biological applications, particularly in asymmetric synthesis and catalysis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClOS

- Molecular Weight : 451.33 g/mol

- Melting Point : 235 °C

- CAS Number : 1187629-43-1

This compound acts primarily as a chiral Brønsted acid catalyst , which is crucial in asymmetric synthesis. The compound facilitates various reactions by providing a chiral environment that enhances enantioselectivity. Its strong acidity makes it more effective than traditional carboxylic acids or phosphoric acids in catalyzing reactions involving nucleophiles and electrophiles.

1. Asymmetric Catalysis

Research indicates that BINDS is utilized in various asymmetric catalytic processes:

- Enantioselective Mannich-Type Reactions : BINDS has been shown to catalyze Mannich-type reactions with high enantioselectivity. For instance, when using BINDS in reactions involving N-Cbz-phenylaldimine and acetylacetone, enantioselectivities of up to 92% were achieved under optimized conditions .

- Chiral Ligands for Metal Catalysis : BINDS serves as a chiral ligand in metal-catalyzed reactions, enhancing the selectivity and yield of desired products .

2. Synthesis of Chiral Compounds

The compound is instrumental in synthesizing various chiral compounds due to its ability to induce chirality in substrates. This property is particularly valuable in pharmaceutical chemistry where the chirality of drug molecules can significantly affect their efficacy and safety.

Case Study 1: Catalytic Performance Assessment

A study evaluated the performance of BINDS in a series of catalytic reactions. The results indicated that:

| Reaction Type | Substrate | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Mannich-Type Reaction | N-Cbz-phenylaldimine | 72 | 90 |

| Aldimine Acylation | Various Aldehydes | 81 | 93 |

| Friedel-Crafts Reaction | Aromatic Compounds | 62 | 86 |

This data underscores the versatility and effectiveness of BINDS as a catalyst across different reaction types .

Case Study 2: Environmental Applications

While primarily studied for its synthetic applications, there is emerging interest in the environmental applications of BINDS. Research has suggested its potential role in bioremediation processes, particularly in degrading pollutants through microbial interactions facilitated by chiral catalysts .

Eigenschaften

IUPAC Name |

1-(2-chlorosulfonylnaphthalen-1-yl)naphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHLPJZENXUTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187629-43-1 | |

| Record name | (R)-1,1'-Binaphthyl-2,2'-disulfonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.